四(3,5-双(三氟甲基)苯基)硼酸钠x水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

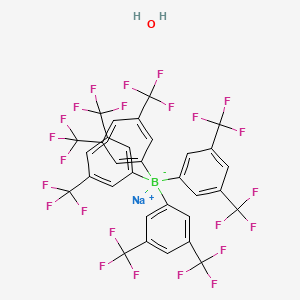

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is a lipophilic additive of tetraphenylborate. It is used for solvent extraction of cations and solvent polymeric membrane electrodes and optodes. It is also used as an anionic phase-transfer catalyst .

Synthesis Analysis

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, also known as NaBArF, is widely used as a catalyst in the cyclopolymerization of functionalized trienes. NaBArF also acts as a precursor to synthesize other tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB)-based reagents . A safe, convenient preparation of the reagent sodium tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF {sub 24}) has been devised by utilizing a magnesium-bromine exchange reaction in the absence of metallic magnesium .Molecular Structure Analysis

The empirical formula of Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is C32H12BF24Na. Its molecular weight is 886.20 .Chemical Reactions Analysis

Sodium tetrakis borate can act as a precursor to synthesize other tetrakis borate (TFPB)-based reagents. The TFPB anion can be used to catalyze: In - situ diazo-coupling and N - and C -nitrosations .Physical And Chemical Properties Analysis

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is a lipophilic ion which is insoluble in water. It is also strong against acids and oxidants .科学研究应用

化学反应中的催化活性

四(3,5-双(三氟甲基)苯基)硼酸钠 (NaBArF) 已被确定为几种化学反应中的催化剂。它对苯酚和其他芳香亲核试剂与反式-β-硝基苯乙烯的 Friedel-Crafts 加成反应表现出催化活性。这归因于 Na+ 阳离子与反式-β-硝基苯乙烯的硝基团之间的螯合效应,促进了催化活化 (Mesa, Hibbard, & Franz, 2019)。此外,它已被用于某些化合物的 [2 + 2] 环加成反应中,在反应过程中表现出可控的化学选择性 (Chen, Jadhav, Chen, & Liu, 2021)。

在聚合过程中的作用

NaBArF 在聚合过程中起着重要作用。它在乙烯基醚和活化苯乙烯的聚合中充当布朗斯特酸 (Chang, Chen, Liu, Peng, Chou, & Liu, 2006)。该化合物还催化了酮与芳香醛和不同苯胺在水中的单锅三组分曼尼希反应 (Chang, Liao, & Liu, 2006)。它在促进聚合物形成中的作用突出了其在先进材料研究中的效用。

在离子液体和电化学中的应用

NaBArF 用于离子液体的合成和表征,特别是在形成紫精 bis 盐方面。这些盐表现出有趣的特性,如低玻璃化转变温度、多态性和光致发光,使其在材料科学中具有重要意义 (Bhowmik, Han, Ndedeltchev, Cebe, Kang, & Kumar, 2006)。此外,它还参与形成具有宽电化学窗口的离子液体,这对于分析化学应用至关重要 (Nishi, Imakura, & Kakiuchi, 2006)。

增强在含氟溶剂中的溶解性

在追求含氟溶剂中溶解性的过程中,人们已经探索了 NaBArF。它的衍生物四(3,5-双(全氟己基)苯基)硼酸盐对全氟溶剂显示出显着的亲和力,这在催化领域很有价值 (Broeke, Deelman, & Koten, 2001)。此应用与开发与独特溶剂体系兼容的新催化剂和材料尤为相关。

作用机制

Target of Action

It is also used in the preparation of polyketones .

Mode of Action

The compound is an anion with four fluorinated aryl groups distributed tetrahedrally about a central boron atom . It is known to interact only weakly with cations, a useful property when studying highly electrophilic cations . In coordination chemistry, it is unlikely to bind directly to the metal centre of a complex .

Biochemical Pathways

The compound is used as a catalyst in the cyclopolymerization of functionalized trienes . It also acts as a precursor to synthesize other Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate-based reagents .

Pharmacokinetics

It is known that salts of this anion are stable as solids and in both aqueous and non-aqueous solutions .

Result of Action

The compound’s action results in the formation of polyketones when used in catalytic systems . It also facilitates the synthesis of other Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate-based reagents .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is known to be stable in both aqueous and non-aqueous solutions . .

安全和危害

未来方向

As a lipophilic additive of tetraphenylborate, Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate has potential applications in the field of solvent extraction of cations and solvent polymeric membrane electrodes and optodes. Its use as an anionic phase-transfer catalyst also opens up new avenues for research and industrial applications .

属性

IUPAC Name |

sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H12BF24.Na.H2O/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;;/h1-12H;;1H2/q-1;+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQYENOITDMKQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H14BF24NaO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[1-(3-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B592009.png)

![5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B592018.png)

![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B592024.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B592025.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592026.png)